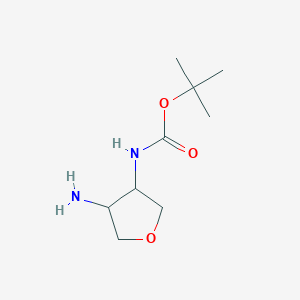

tert-butyl N-(4-aminooxolan-3-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

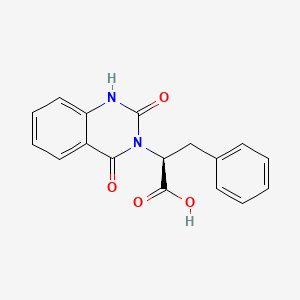

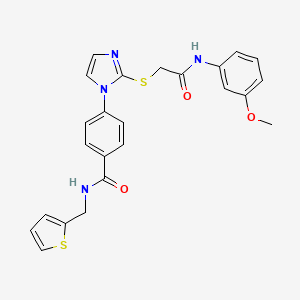

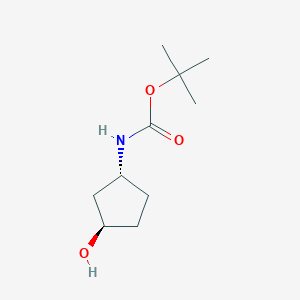

“tert-butyl N-(4-aminooxolan-3-yl)carbamate” is a chemical compound with the IUPAC name “tert-butyl [(3S,4S)-4-aminotetrahydro-3-furanyl]methylcarbamate”. It has a molecular weight of 216.28 . The compound is available in two forms: oil and powder .

Molecular Structure Analysis

The InChI code for “tert-butyl N-(4-aminooxolan-3-yl)carbamate” is1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-7-5-14-6-8(7)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

The compound “tert-butyl N-(4-aminooxolan-3-yl)carbamate” has a molecular weight of 216.28 . It is available in two forms: oil and powder . The storage temperature for the oil form is room temperature , while the powder form should be stored at 4°C .Applications De Recherche Scientifique

Chemoselective Transformation of Amino Protecting Groups

Sakaitani and Ohfune (1990) explored the synthesis of the N-tert-butyldimethylsilyloxycarbonyl group (a silyl carbamate) from commonly used amino protecting groups such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z). This novel species, upon activation with fluoride ion, reacts with various electrophiles to yield N-ester type compounds efficiently, demonstrating a chemoselective transformation of amino protecting groups under mild conditions (Sakaitani & Ohfune, 1990).

Asymmetric Synthesis of Amines

Ellman, Owens, and Tang (2002) reported on the use of N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines. The tert-butanesulfinyl group activates the imines for the addition of various nucleophiles, serves as a chiral directing group, and is readily cleaved after nucleophilic addition, allowing for the efficient synthesis of a wide range of highly enantioenriched amines (Ellman, Owens, & Tang, 2002).

Glycosylative Transcarbamylation

Henry and Lineswala (2007) discovered an efficient transformation of tert-butyl carbamates to novel glycoconjugates through glycosylative transcarbamylation. This process yields anomeric 2-deoxy-2-amino sugar carbamates in good to excellent yields, showcasing the potential of tert-butyl carbamates in the synthesis of unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

Metalation and Alkylation Studies

Sieburth, Somers, and O'hare (1996) studied tert-butyl carbamate derivatives of aminomethyltrialkylsilanes for their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This research highlights the efficiency of metalation and its utility in preparing α-functionalized α-amino silanes, demonstrating the versatility of tert-butyl carbamates in synthetic chemistry (Sieburth, Somers, & O'hare, 1996).

Photoredox-Catalyzed Amination

Wang et al. (2022) developed a photoredox-catalyzed amination process using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a novel amidyl-radical precursor, to assemble a range of 3-aminochromones under mild conditions. This process underscores the application of tert-butyl carbamates in photoredox catalysis, expanding the toolkit for synthesizing amino-substituted heterocycles (Wang et al., 2022).

Safety and Hazards

The compound “tert-butyl N-(4-aminooxolan-3-yl)carbamate” is associated with several hazard statements, including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

tert-butyl N-(4-aminooxolan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYDCYLRWDJCCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCC1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(4-aminooxolan-3-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B2684491.png)

![(6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2684499.png)

![N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2684500.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-methylthiophen-2-yl)methanone](/img/structure/B2684505.png)

![4-Cyclopropyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2684506.png)

![8-(4-ethoxyphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2684509.png)

![4-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2684511.png)